molecular formula C6H3BrN2O2 B2751574 7-Bromooxazolo[4,5-b]pyridin-2-ol CAS No. 1784534-06-0

7-Bromooxazolo[4,5-b]pyridin-2-ol

Cat. No.: B2751574
CAS No.: 1784534-06-0
M. Wt: 215.006
InChI Key: SGVAOAFFXFWEEH-UHFFFAOYSA-N
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Description

7-Bromooxazolo[4,5-b]pyridin-2-ol is a chemical compound belonging to the oxazole and pyridine families. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound has a molecular formula of C6H3BrN2O2 and a molecular weight of 215.006.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromooxazolo[4,5-b]pyridin-2-ol typically involves the bromination of oxazolo[4,5-b]pyridin-2-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromooxazolo[4,5-b]pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

7-Bromooxazolo[4,5-b]pyridin-2-ol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromooxazolo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chlorooxazolo[4,5-b]pyridin-2-ol
  • 7-Iodooxazolo[4,5-b]pyridin-2-ol
  • 7-Fluorooxazolo[4,5-b]pyridin-2-ol

Uniqueness

7-Bromooxazolo[4,5-b]pyridin-2-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVAOAFFXFWEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784534-06-0
Record name 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-ol
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